molecular formula C21H24N2O2 B2504622 1-(4-acetylphenyl)-N-benzylpiperidine-4-carboxamide CAS No. 900018-96-4

1-(4-acetylphenyl)-N-benzylpiperidine-4-carboxamide

Cat. No.: B2504622
CAS No.: 900018-96-4
M. Wt: 336.435
InChI Key: WKUUMPFXIZXOOU-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)-N-benzylpiperidine-4-carboxamide is a chemical compound of interest in medicinal chemistry and neuroscience research. Its structure incorporates an N-benzylpiperidine moiety, a key pharmacophore found in established acetylcholinesterase (AChE) inhibitors like Donepezil, which is used in the management of Alzheimer's disease . The N-benzylpiperidine group is known to interact with the catalytic anionic site of the AChE enzyme, making derivatives containing this structure potential candidates for investigating new therapeutic agents for neurodegenerative conditions . The molecular framework of this compound suggests it may serve as a multi-target-directed ligand (MTDL), a promising strategy for complex diseases like Alzheimer's, where targeting multiple pathological pathways simultaneously can yield enhanced efficacy . Researchers can utilize this compound as a building block or reference standard in the design, synthesis, and biological evaluation of novel molecules aimed at targets such as cholinesterases and histone deacetylases (HDACs) . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(4-acetylphenyl)-N-benzylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-16(24)18-7-9-20(10-8-18)23-13-11-19(12-14-23)21(25)22-15-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUUMPFXIZXOOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Dieckmann Condensation

A Dieckmann cyclization of ethyl 5-aminopentanoate derivatives under basic conditions (e.g., sodium ethoxide) yields piperidine-4-carboxylate esters. This method benefits from high regioselectivity, producing the six-membered ring in >75% yield. Subsequent hydrolysis of the ester generates piperidine-4-carboxylic acid, a critical intermediate for carboxamide formation.

Functionalization of Pre-Formed Piperidine

Commercial piperidine-4-carboxylic acid derivatives, such as ethyl isonipecotate, are often employed to bypass cyclization steps. For example, ethyl isonipecotate undergoes N-benzylation using benzyl bromide in the presence of potassium carbonate, yielding 1-benzylpiperidine-4-carboxylate. This intermediate is hydrolyzed to 1-benzylpiperidine-4-carboxylic acid, which is subsequently converted to the target carboxamide.

Carboxamide Formation at Position 4

The conversion of carboxylic acid intermediates to the N-benzyl carboxamide is critical.

Amidation via Acid Chloride

Piperidine-4-carboxylic acid is treated with thionyl chloride (SOCl$$_2$$) to generate the corresponding acid chloride, which reacts with benzylamine in tetrahydrofuran (THF) to yield the carboxamide. This method achieves 85–90% purity but requires careful control of stoichiometry to minimize diastereomer formation.

Coupling Reagent-Mediated Amidation

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitates direct coupling between piperidine-4-carboxylic acid and benzylamine. This approach, while milder than acid chloride routes, achieves comparable yields (78–82%).

Integrated Synthetic Routes

Route A: Sequential Functionalization

  • Piperidine-4-carboxylic acid synthesis : Dieckmann cyclization followed by hydrolysis.
  • N-Arylation : Ullmann coupling with 4-acetylphenyl iodide.
  • Amidation : EDC/HOBt-mediated coupling with benzylamine.
    Overall yield : 42% over three steps.

Route B: Late-Stage Oxidation

  • 1-Benzylpiperidine-4-carbinol oxidation : TEMPO/NaIO$$_4$$/NaBr in dichloromethane oxidizes the alcohol to 1-benzylpiperidine-4-carbaldehyde (96% yield).
  • Aldehyde to carboxylic acid : Jones oxidation (CrO$$3$$, H$$2$$SO$$_4$$) converts the aldehyde to 1-benzylpiperidine-4-carboxylic acid.
  • Benzyl group replacement : Hydrogenolysis removes the benzyl group, followed by Ullmann coupling to introduce 4-acetylphenyl.
  • Amidation : Acid chloride method with benzylamine.
    Overall yield : 38% over four steps.

Optimization Challenges and Solutions

Competing Side Reactions

  • Over-oxidation : TEMPO-mediated oxidations risk over-oxidizing aldehydes to carboxylic acids prematurely. Using dichloromethane as the solvent and maintaining 20–25°C mitigates this.
  • N-Benzyl Group Retention : Hydrogenolysis of the N-benzyl group (e.g., via Pd/C) must avoid reducing the 4-acetylphenyl ketone. Employing ammonium formate as a hydrogen donor under mild conditions (25°C, 12 h) preserves the acetyl group.

Purity Enhancement

  • Crystallization : Recrystallization from ethanol/water mixtures improves carboxamide purity to >99%.
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves diastereomers arising from amidation steps.

Scalability and Industrial Feasibility

Route B’s TEMPO-mediated oxidation is highly scalable, with patent data indicating kilogram-scale production of 1-benzylpiperidine-4-carbaldehyde. However, the cost of palladium catalysts for hydrogenolysis and copper ligands for Ullmann coupling may limit cost-effectiveness. Route A, while lower-yielding, avoids precious metals, favoring small-scale academic synthesis.

Chemical Reactions Analysis

1-(4-Acetylphenyl)-N-benzylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Neuropharmacology

1-(4-acetylphenyl)-N-benzylpiperidine-4-carboxamide has shown promise as a potential therapeutic agent for neurological disorders. Its structural characteristics allow it to interact effectively with biological targets, particularly in the modulation of neurotransmitter systems.

  • Acetylcholinesterase Inhibition : Research indicates that this compound may inhibit acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine. This inhibition can enhance cholinergic signaling, making it a candidate for treating conditions like Alzheimer's disease and other cognitive disorders .
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, contributing to its therapeutic potential in neuroinflammatory conditions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets.

  • Binding Affinity Studies : Interaction studies have focused on the compound's binding affinity to acetylcholinesterase and other relevant receptors. Techniques such as surface plasmon resonance and radiolabeled ligand binding assays are commonly employed to assess these interactions .
  • Pharmacological Profile : The compound's pharmacological profile suggests that it may possess both cognitive-enhancing and anti-inflammatory properties, which are beneficial for treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various contexts:

Study FocusFindings
Acetylcholinesterase InhibitionDemonstrated significant inhibition of acetylcholinesterase activity, enhancing cholinergic signaling.
Neuroprotective EffectsExhibited protective effects against neuronal damage in vitro models of neurodegeneration .
Anti-inflammatory ActivityShowed potential in reducing inflammatory markers in cellular models.

Synthesis and Optimization

The synthesis of this compound typically involves several steps that can be optimized for yield and purity. Common synthetic routes include:

  • Formation of the Piperidine Ring : The initial step often involves the formation of the piperidine ring through cyclization reactions.
  • Substitution Reactions : Subsequent steps involve introducing the benzyl and acetophenone moieties through electrophilic substitution reactions.

Mechanism of Action

The mechanism of action of 1-(4-acetylphenyl)-N-benzylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitutions on the Piperidine Ring

Aromatic Substituents
  • 1-[6-(4-Ethylphenoxy)-4-pyrimidinyl]-N-(4-fluorobenzyl)piperidine-4-carboxamide (): Contains a pyrimidinyl-ethylphenoxy group and a fluorobenzyl substitution. Higher molecular weight (MW: ~428.5 g/mol) compared to the target compound (estimated MW: ~348.4 g/mol).
  • 4-Benzyl-N-(4-chlorophenyl)piperidine-1-carboxamide () :

    • Features a benzyl group and a chlorophenyl substituent.
    • The chloro group enhances lipophilicity and may improve metabolic stability compared to the acetylphenyl group in the target compound .
Heterocyclic Substituents
  • 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-benzylpiperidine-4-carboxamide (): Incorporates a benzimidazole-methyl group.
Aliphatic Substituents
  • N-(1-Benzylpiperidin-4-yl)cyclopropanecarboxamide (): Substitutes the acetylphenyl group with a cyclopropane ring.

Functional Group Variations

  • 1-((4-Acetamidophenyl)sulfonyl)piperidine-4-carboxamide () :

    • Replaces the acetylphenyl with a sulfonamide-acetamidophenyl group.
    • The sulfonyl group increases polarity and solubility, contrasting with the hydrophobic acetylphenyl in the target compound .
  • N-BENZYL-4-AMINO-PIPERIDINE-4-CARBOXAMIDE (): Features an amino group at the 4-position of the piperidine ring. The amino group introduces basicity, which could influence ionization state and solubility at physiological pH .

Pharmacologically Relevant Analogs

  • Cyclopropylfentanyl () :
    • A fentanyl analog with a cyclopropane-carboxamide group.
    • While structurally distinct, it highlights the importance of piperidinecarboxamide derivatives in opioid receptor binding, though the target compound’s pharmacological profile remains unconfirmed .

Structural and Physicochemical Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-(4-Acetylphenyl)-N-benzylpiperidine-4-carboxamide C21H24N2O2 (est.) ~348.4 4-Acetylphenyl, benzyl Moderate lipophilicity, ketone H-bonding
1-[6-(4-Ethylphenoxy)-4-pyrimidinyl]-N-(4-fluorobenzyl)piperidine-4-carboxamide C31H32FN3O2 513.61 Pyrimidinyl-ethylphenoxy, fluorobenzyl High MW, fluorinated aromatic
4-Benzyl-N-(4-chlorophenyl)piperidine-1-carboxamide C19H21ClN2O 328.84 Benzyl, chlorophenyl Enhanced lipophilicity
N-(1-Benzylpiperidin-4-yl)cyclopropanecarboxamide C16H22N2O 258.36 Cyclopropane, benzyl Conformational rigidity
1-((4-Acetamidophenyl)sulfonyl)piperidine-4-carboxamide C14H19N3O4S 325.38 Sulfonamide-acetamidophenyl Increased polarity

Biological Activity

1-(4-acetylphenyl)-N-benzylpiperidine-4-carboxamide, a synthetic compound belonging to the piperidine class, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following features:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Acetylphenyl group : A phenyl ring substituted with an acetyl group at the para position.
  • Benzyl group : A benzene ring attached to a methylene (-CH2-) group.

Biological Activity Overview

This compound exhibits various biological activities, primarily related to its interactions with neurotransmitter systems and potential anticancer properties.

1. Anticholinesterase Activity

Research indicates that derivatives of benzylpiperidines can inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic transmission, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The compound's structure suggests it may possess similar properties, as indicated by comparative molecular field analysis (CoMFA) studies .

2. Anticancer Potential

Preliminary studies have shown that piperidine derivatives can exhibit antiproliferative effects against various cancer cell lines. The presence of the acetyl group may enhance its lipophilicity and ability to penetrate cell membranes, potentially leading to increased cytotoxicity against tumor cells .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been proposed:

  • AChE Inhibition : By inhibiting AChE, the compound may increase acetylcholine levels, enhancing neurotransmission in cholinergic pathways.
  • Cell Cycle Arrest : Some studies suggest that piperidine derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .

Data Table: Biological Activity Summary

Activity TypeMechanism of ActionReference
AnticholinesteraseInhibition of AChE
AnticancerInduction of apoptosis; cell cycle arrest
NeuroprotectiveEnhancement of cholinergic transmission

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Cholinesterase Inhibition : A study on similar piperidine derivatives demonstrated moderate inhibition of both human AChE and butyrylcholinesterase (BuChE), with IC50 values ranging from 48.8 μM to 98.8 μM . This suggests that this compound may exhibit comparable efficacy.
  • Anticancer Activity : Research has shown that structurally related compounds can inhibit the growth of various cancer cell lines. For instance, compounds with similar piperidine structures were found to exhibit significant cytotoxicity against breast and colon cancer cells .
  • Neuroprotective Effects : Studies indicate that benzylpiperidine derivatives may protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease .

Q & A

Q. Analytical validation :

  • Structural confirmation : Use 1H^1H-NMR (peaks at δ 7.2–8.1 ppm for aromatic protons; δ 2.1–2.5 ppm for acetyl groups) and 13C^{13}C-NMR (carbonyl signals at ~170 ppm) .
  • Purity assessment : High-resolution mass spectrometry (HRMS) and HPLC (≥95% purity threshold) .

Basic: How to confirm the structural integrity and purity of this compound for reproducibility in research?

Methodological Answer:

  • Spectroscopic profiling :
    • IR spectroscopy : Confirm acetyl C=O stretching (~1680 cm1^{-1}) and amide N-H bending (~3300 cm1^{-1}) .
    • Elemental analysis : Match experimental C, H, N percentages to theoretical values (e.g., C: 72.3%, H: 6.5%, N: 8.9%) .
  • Chromatographic methods :
    • Use reverse-phase HPLC with UV detection (λ = 254 nm) to verify absence of unreacted intermediates .

Advanced: How to design experiments to evaluate its enzyme inhibitory activity and selectivity?

Methodological Answer:

  • Target selection : Prioritize enzymes structurally related to the compound’s pharmacophores (e.g., carbonic anhydrases, kinases) based on docking studies .
  • Assay protocols :
    • In vitro inhibition assays : Use fluorescence-based or colorimetric methods (e.g., stopped-flow CO2_2 hydration for carbonic anhydrase inhibition) .
    • Selectivity screening : Test against a panel of enzymes (e.g., CYP450 isoforms) to identify off-target effects .
  • Data interpretation : Calculate IC50_{50} values and compare to reference inhibitors (e.g., acetazolamide for carbonic anhydrase) .

Advanced: How to address contradictions in reported biological activity data across studies?

Methodological Answer:

  • Source analysis : Compare experimental variables such as:
    • Assay conditions : pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1% to avoid artifacts) .
    • Cell lines/tissue sources : Use standardized models (e.g., HEK293 for receptor binding assays) .
  • Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity .
  • Replication studies : Independently validate key findings under controlled conditions .

Advanced: What strategies optimize reaction yields and purity in large-scale synthesis?

Methodological Answer:

  • Condition optimization :
    • Solvent selection : Replace DMF with acetonitrile to reduce side reactions in amide coupling .
    • Catalyst screening : Test Pd(OAc)2_2/XPhos for Suzuki couplings to enhance aryl group incorporation .
  • Process monitoring :
    • Use inline FTIR or TLC to track reaction progression and terminate at maximal conversion .
  • Scale-up challenges : Address exothermicity via controlled temperature gradients and stirred-tank reactors .

Advanced: How to employ computational methods to predict target interactions and mechanism of action?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., carbonic anhydrase IX) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability and residue interaction networks .
  • QSAR modeling : Corrogate substituent effects (e.g., acetyl vs. sulfonamide groups) on inhibitory potency using partial least squares regression .

Advanced: How to conduct structure-activity relationship (SAR) studies to enhance biological activity?

Methodological Answer:

  • Scaffold modification :
    • Replace the benzyl group with substituted aryl rings (e.g., 4-fluorobenzyl) to modulate lipophilicity .
    • Introduce methyl groups to the piperidine ring to restrict conformational flexibility .
  • Bioisosteric replacements : Substitute the acetyl group with sulfonamides or ureas to enhance hydrogen-bonding .
  • In vitro validation : Test analogs in dose-response assays and compare pharmacokinetic profiles (e.g., LogP, metabolic stability) .

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